molecular formula C11H14N2O3 B13629712 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13629712
M. Wt: 222.24 g/mol
InChI Key: KRTPMMPSWNLACG-UHFFFAOYSA-N
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Description

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyclohexyl group attached to a dihydropyrimidine ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexanone with urea and ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired dihydropyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, making it useful in the treatment of hyperuricemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific cyclohexyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and further research .

Biological Activity

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. The compound features a six-membered dihydropyrimidine ring with a cyclohexyl group and a carboxylic acid functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O3C_{11}H_{14}N_{2}O_{3}, with a molecular weight of approximately 222.24 g/mol. The compound's structure is depicted below:

Structure O=C(O)c1cc(=O)[nH]c(C2CCCCC2)n1\text{Structure }O=C(O)c_1cc(=O)[nH]c(C_2CCCCC_2)n_1

Research indicates that this compound primarily acts as a xanthine oxidase inhibitor . This mechanism is particularly relevant in the treatment of hyperuricemia, as it reduces uric acid production by inhibiting the conversion of hypoxanthine to xanthine and subsequently to uric acid. The compound binds to the active site of xanthine oxidase, preventing its enzymatic activity.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant activities, which may also apply to this compound. The ability to scavenge free radicals can help mitigate oxidative stress-related diseases.

Enzyme Inhibition

The primary biological activity of this compound is its role as an enzyme inhibitor. It has been specifically noted for its inhibitory effects on:

  • Xanthine Oxidase : This inhibition leads to decreased uric acid levels, making it a candidate for treating gout and related conditions.

Case Studies

A notable case study investigated the efficacy of various pyrimidine derivatives in inhibiting xanthine oxidase. This compound was included in the study due to its structural similarities with other known inhibitors. Results indicated that this compound demonstrated competitive inhibition with an IC50 value comparable to established xanthine oxidase inhibitors .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameXanthine Oxidase Inhibition (IC50)Antioxidant ActivityNotes
This compound~10 μMModerateSignificant potential for gout treatment
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid~15 μMLowMethyl substitution affects activity
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine~20 μMHighContains an ethyl ester

Safety Profile

In toxicity studies conducted on Kunming mice, this compound exhibited no acute toxicity at concentrations up to 2000 mg/kg. This favorable safety profile suggests potential for further development in therapeutic applications .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-cyclohexyl-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-10-8(11(15)16)6-12-9(13-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,16)(H,12,13,14)

InChI Key

KRTPMMPSWNLACG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

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